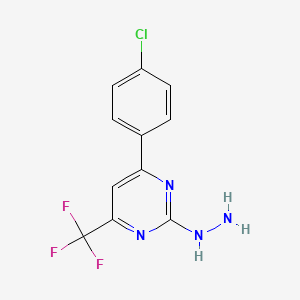

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine

Description

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a chlorophenyl group at position 4, a hydrazinyl substituent at position 2, and a trifluoromethyl group at position 4. Its molecular formula is C₁₁H₈ClF₃N₄, with a molecular weight of 288.66 g/mol (CAS: Not explicitly listed; referenced via analogs in (DT055) and ). The compound’s structure combines electron-withdrawing groups (Cl, CF₃) and a hydrazine moiety, making it a candidate for pharmaceutical applications, particularly in analgesia and anti-inflammatory therapies.

Properties

IUPAC Name |

[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGHRKULOMIYQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. This intermediate is then reacted with 2,4,6-trifluoropyrimidine under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biology: The compound is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.

Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

Industry: The compound is explored for its use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls and fungal membranes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Modifications and Their Impacts

The biological activity of pyrimidine derivatives is highly sensitive to substituent variations. Below is a comparative analysis of the target compound with its analogs:

Table 1: Structural and Functional Comparison

Pharmacological Activity

- Halogen Substituents: highlights that halogenated derivatives (Cl, Br) exhibit superior analgesic and anti-inflammatory activity compared to non-halogenated analogs. For example, the target compound’s 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group at position 6 stabilizes the pyrimidine ring via electron withdrawal, enhancing receptor interaction.

- Hydrazine Moiety : The hydrazinyl group at position 2 facilitates hydrogen bonding with biological targets, critical for activity.

Biological Activity

4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H8ClF3N4

- Molecular Weight : 288.656 g/mol

The compound features a pyrimidine ring substituted with a hydrazine group and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The trifluoromethyl group may enhance binding affinity through electronic effects and increased lipophilicity, facilitating better interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

The presence of the chlorophenyl group has been linked to enhanced anticancer activity, likely due to its electron-withdrawing properties.

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies show that compounds like this compound exhibit activity against various bacterial strains:

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in several studies. For example, compounds related to this compound showed significant inhibition of paw edema in animal models:

This suggests that the compound could be further explored for its anti-inflammatory properties.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, revealing that those containing the trifluoromethyl group exhibited lower IC50 values compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing biological activity.

- Antimicrobial Screening : Another research project focused on the antimicrobial efficacy of pyrimidine derivatives against clinical isolates of bacteria. The study found that the presence of halogen substituents (like chlorine) significantly improved the antimicrobial potency of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.